molecular formula C12H12N2OS B2938897 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde CAS No. 854035-82-8

2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde

Cat. No.: B2938897
CAS No.: 854035-82-8
M. Wt: 232.3
InChI Key: ZXPUPKKDXFIKQU-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2OS. It is a specialty product often used in proteomics research . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an aldehyde functional group attached to the fourth carbon of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde typically involves the reaction of 2,3-dimethylaniline with thioamide and a formylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring and aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde is unique due to its thiazole ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,3-dimethylanilino)-1,3-thiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-4-3-5-11(9(8)2)14-12-13-10(6-15)7-16-12/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPUPKKDXFIKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=CS2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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